molecular formula C2H3NO2 B032686 Nitroethylene CAS No. 3638-64-0

Nitroethylene

Cat. No.: B032686
CAS No.: 3638-64-0
M. Wt: 73.05 g/mol
InChI Key: RPMXALUWKZHYOV-UHFFFAOYSA-N
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Description

Nitroethylene, also known as nitroethene, is a liquid organic compound with the chemical formula C₂H₃NO₂. It is the simplest nitroalkene, characterized by an unsaturated carbon chain with at least one double bond and a nitro group (NO₂). This compound is a highly reactive compound and serves as a useful intermediate in the production of various other chemicals .

Mechanism of Action

Target of Action

Nitroethylene, also known as nitroethene, is a liquid organic compound with the formula C2H3NO2 . It is the simplest nitroalkene, which are unsaturated carbon chains with at least one double bond and a NO2 functional group . This compound serves as a useful intermediate in the production of various other chemicals . As a very electron-deficient molecule, this compound usually acts as the electrophile in reactions .

Mode of Action

This compound is capable of reacting spontaneously at temperatures as low as -100 °C, often as endothermic reactions . Common reactions for this molecule are cycloadditions, radical additions, and nucleophilic additions . This compound can act at the 2π electron source in a [4+2] cycloaddition . The nitro group in the molecule serves as an electron-withdrawing group that makes the molecule a good candidate as a dienophile . It readily forms an adduct with cyclopentadiene, spiroheptadiene, and their derivatives in a [4+2] cycloaddition . Nitroethene can react at the 2π electron source in a [3+2] cycloaddition with nitrones .

Biochemical Pathways

It’s known that this compound derivatives are valuable precursors in organic synthesis . They allow the stereoselective preparation of oximes, amines, nitrile N-oxides, and many other molecular systems . The electrophilic activation of the ethylene moiety as a consequence of the presence of the strong electron-withdrawing nitro group allows the easy synthesis of a wide range of functionalized four-, five- and six-membered carbo- and heterocycles .

Pharmacokinetics

It’s known that this compound is a stable reagent and holds promise as a useful and reactive synthon . This compound can be prepared in 20-25-g lots, and standard, refrigerated solutions in common solvents provide a good and ready source of the reagent .

Result of Action

The result of this compound’s action is the formation of various other chemicals. For example, it readily forms an adduct with cyclopentadiene, spiroheptadiene, and their derivatives in a [4+2] cycloaddition . Nitroethene can react at the 2π electron source in a [3+2] cycloaddition with nitrones .

Action Environment

This compound is extremely reactive, even at low temperatures . It readily decomposes at room temperature . It has been found to be stable as a standard solution in benzene for at least 6 months when stored in a refrigerator (-10 °c) . This suggests that the stability and efficacy of this compound can be influenced by environmental factors such as temperature and the type of solvent used.

Safety and Hazards

Nitroethylene is a colorless, oily liquid with a mild, fruity odor . It has a flash point of 23.2 °C (73.8 °F; 296.3 K) . It is recommended to prevent skin and eye contact, wash skin when contaminated, and remove when wet (flammable) .

Future Directions

Data on the reactions of unsaturated nitro compounds with aromatic and heteroaromatic compounds over the last 65 years and also their reactions under the conditions of asymmetric catalysis are examined and summarized . This could provide future directions for the use of Nitroethylene in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitroethylene can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced in large quantities by the aforementioned methods. The compound is often stored as a standard solution in common solvents like benzene, which helps maintain its stability for extended periods when refrigerated .

Chemical Reactions Analysis

Nitroethylene is a very electron-deficient molecule, making it highly reactive. It primarily acts as an electrophile in various reactions. Some common reactions include:

Comparison with Similar Compounds

Nitroethylene can be compared with other nitroalkenes, such as:

This compound’s simplicity and high reactivity make it unique among nitroalkenes, allowing it to serve as a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

1-nitroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2/c1-2-3(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMXALUWKZHYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26618-70-2
Record name Ethene, nitro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26618-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0075235
Record name 1-Nitroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3638-64-0
Record name Ethene, nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3638-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003638640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nitroethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitroethylene
Reactant of Route 2
Nitroethylene

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